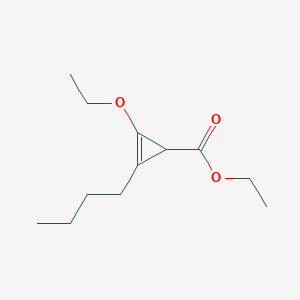
4-(2H-1,2,3-triazol-2-yl)benzaldehyde
Vue d'ensemble
Description
“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” is a chemical compound with the molecular formula C9H7N3O . It is used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . This provides the target molecules in a reliable and scalable manner .
Molecular Structure Analysis
The molecular structure of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” can be represented by the InChI code: 1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H . The molecular weight of the compound is 173.17 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” are complex and involve multiple steps. For instance, the compound can undergo hydrogenation, Sandmeyer iodination, and Grignard carboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” include a molecular weight of 173.17 g/mol . The compound has a topological polar surface area of 47.8 Ų . The compound is a solid at room temperature .
Applications De Recherche Scientifique
Anticancer Agents
Triazole derivatives, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines . Some compounds showed promising cytotoxic activity against the Hela cell line .
Drug Discovery
The triazole ring, which is a part of “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, has found broad applications in drug discovery . The replacement of nucleobases by triazole derivatives has proven to be very effective in drug discovery .
Organic Synthesis
“4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles have been used extensively in organic synthesis . Their unique chemical properties make them useful in a variety of reactions.
Polymer Chemistry
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in polymer chemistry . Their ability to form stable structures makes them ideal for creating complex polymers.
Supramolecular Chemistry
In supramolecular chemistry, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Bioconjugation
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, are used in bioconjugation . They can act as a linker between two molecules, allowing for the creation of complex biological structures.
Chemical Biology
In chemical biology, “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” and other 1,2,3-triazoles are used due to their ability to mimic the amide bond . This makes them useful in the study of biological systems.
Fluorescent Imaging and Materials Science
1,2,3-triazoles, including “4-(2H-1,2,3-triazol-2-yl)benzaldehyde”, have found applications in fluorescent imaging and materials science . Their unique properties make them ideal for these fields.
Orientations Futures
The future directions for “4-(2H-1,2,3-triazol-2-yl)benzaldehyde” could involve further exploration of its biological activity and potential applications in various fields. The compound’s role as a ligand that enhances the catalytic effect of Cu (I) in the azide-acetylene cycloaddition suggests potential applications in catalysis .
Propriétés
IUPAC Name |
4-(triazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-10-5-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWOTWHICQOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444964 | |
| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
CAS RN |
179056-04-3 | |
| Record name | 4-(2H-1,2,3-triazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)









